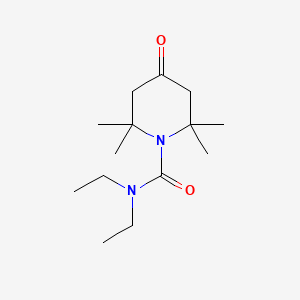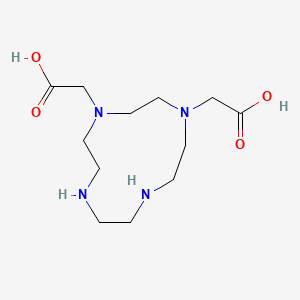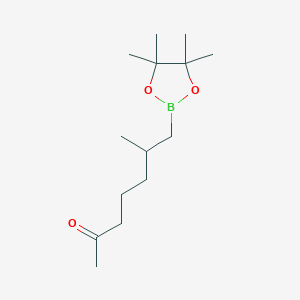
1-Aminoglucose
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
1-Aminoglucose, also known as glucosamine, is a naturally occurring amino sugar and a prominent precursor in the biochemical synthesis of glycosylated proteins and lipids. It is a derivative of glucose, where an amino group replaces one of the hydroxyl groups. This compound is essential in various biological processes and has significant applications in medicine, particularly in the treatment of osteoarthritis.
准备方法
Synthetic Routes and Reaction Conditions: 1-Aminoglucose can be synthesized through several methods. One common approach involves the reaction of glucose with ammonia under controlled conditions. This reaction typically requires a catalyst and is conducted at elevated temperatures to facilitate the formation of the amino sugar.
Industrial Production Methods: Industrial production of this compound often involves the hydrolysis of chitin, a natural polymer found in the exoskeletons of crustaceans. The chitin is treated with strong acids or enzymes to break it down into its monomeric units, including this compound. This method is preferred due to the abundance of chitin and the relatively low cost of the process.
化学反应分析
Types of Reactions: 1-Aminoglucose undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form glucosaminic acid.
Reduction: Reduction of this compound can yield glucosamine alcohol.
Substitution: The amino group can participate in substitution reactions, forming derivatives such as N-acetylglucosamine.
Common Reagents and Conditions:
Oxidation: Typically involves oxidizing agents like nitric acid or hydrogen peroxide.
Reduction: Common reducing agents include sodium borohydride or lithium aluminum hydride.
Substitution: Acetylation reactions often use acetic anhydride or acetyl chloride.
Major Products:
Oxidation: Glucosaminic acid.
Reduction: Glucosamine alcohol.
Substitution: N-acetylglucosamine.
科学研究应用
1-Aminoglucose has a wide range of applications in scientific research:
Chemistry: Used as a building block in the synthesis of complex carbohydrates and glycosylated compounds.
Biology: Plays a crucial role in the formation of glycoproteins and glycolipids, which are essential for cell signaling and structural integrity.
Medicine: Widely used in the treatment of osteoarthritis due to its role in the synthesis of cartilage.
Industry: Employed in the production of dietary supplements and as an additive in various food products.
作用机制
1-Aminoglucose exerts its effects primarily through its involvement in the synthesis of glycosaminoglycans, which are vital components of cartilage. It stimulates the production of proteoglycans and collagen, thereby promoting the repair and maintenance of cartilage tissue. Additionally, it has anti-inflammatory properties that help reduce pain and improve joint function in osteoarthritis patients.
相似化合物的比较
N-acetylglucosamine: A derivative of 1-aminoglucose with an acetyl group attached to the amino group.
Glucosamine sulfate: Another derivative where the amino group is bonded to a sulfate group.
Uniqueness: this compound is unique due to its direct involvement in the biosynthesis of glycosaminoglycans and its significant therapeutic potential in treating joint disorders. Unlike its derivatives, it is the primary form used in the synthesis of various biologically important molecules.
属性
CAS 编号 |
30104-32-6 |
|---|---|
分子式 |
C6H13NO5 |
分子量 |
179.17 g/mol |
IUPAC 名称 |
(3R,4S,5S,6R)-2-amino-6-(hydroxymethyl)oxane-3,4,5-triol |
InChI |
InChI=1S/C6H13NO5/c7-6-5(11)4(10)3(9)2(1-8)12-6/h2-6,8-11H,1,7H2/t2-,3-,4+,5-,6?/m1/s1 |
InChI 键 |
WCWOEQFAYSXBRK-GASJEMHNSA-N |
手性 SMILES |
C([C@@H]1[C@H]([C@@H]([C@H](C(O1)N)O)O)O)O |
规范 SMILES |
C(C1C(C(C(C(O1)N)O)O)O)O |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![N-[[4-[Bis(2-iodoethyl)amino]phenoxy]carbonyl]-L-glutamic acid](/img/structure/B14148580.png)


![(5-benzyl-8-ethyl-5,7,9,16-tetrazatetracyclo[7.7.0.02,6.010,15]hexadeca-1(16),2(6),3,7,10,12,14-heptaen-3-yl) propanoate](/img/structure/B14148617.png)









![(6S)-6-(2-methylpropyl)-4,7-diazaspiro[2.5]octane-5,8-dione](/img/structure/B14148673.png)
